molecular formula C16H22OS B14502441 3,3,5,5-Tetramethyl-2-(phenylsulfanyl)cyclohexan-1-one CAS No. 63546-66-7

3,3,5,5-Tetramethyl-2-(phenylsulfanyl)cyclohexan-1-one

Cat. No.: B14502441
CAS No.: 63546-66-7
M. Wt: 262.4 g/mol
InChI Key: JSGBKIVZBAOJNA-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethyl-2-(phenylsulfanyl)cyclohexan-1-one is an organic compound with a unique structure characterized by a cyclohexanone ring substituted with four methyl groups and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-Tetramethyl-2-(phenylsulfanyl)cyclohexan-1-one typically involves the following steps:

    Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the cyclohexanone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

3,3,5,5-Tetramethyl-2-(phenylsulfanyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethyl-2-(phenylsulfanyl)cyclohexan-1-one involves its interaction with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the cyclohexanone ring can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: This compound has a similar phenylsulfanyl group but differs in the core structure, which is a dioxaborolane ring.

    3,3,5,5-Tetramethyl-2,2-biphenol: This compound has a similar tetramethyl substitution pattern but features a biphenol core instead of a cyclohexanone ring.

Uniqueness: 3,3,5,5-Tetramethyl-2-(phenylsulfanyl)cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring with tetramethyl and phenylsulfanyl substitutions. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

63546-66-7

Molecular Formula

C16H22OS

Molecular Weight

262.4 g/mol

IUPAC Name

3,3,5,5-tetramethyl-2-phenylsulfanylcyclohexan-1-one

InChI

InChI=1S/C16H22OS/c1-15(2)10-13(17)14(16(3,4)11-15)18-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3

InChI Key

JSGBKIVZBAOJNA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(C1)(C)C)SC2=CC=CC=C2)C

Origin of Product

United States

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